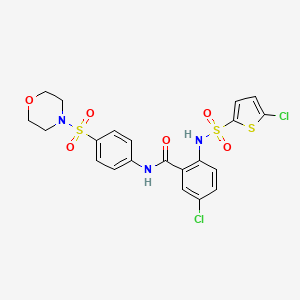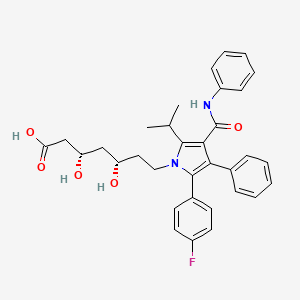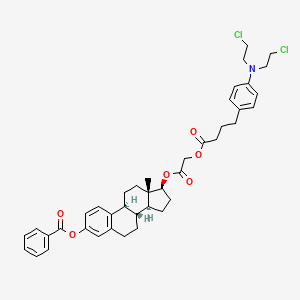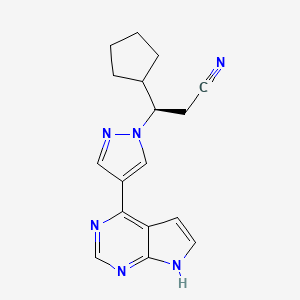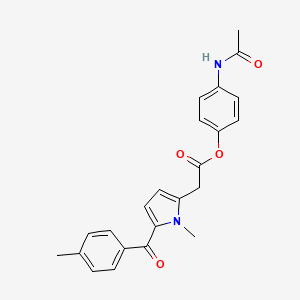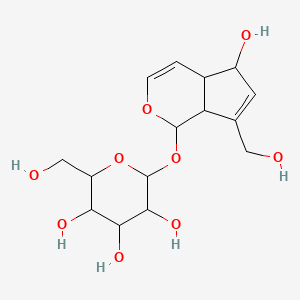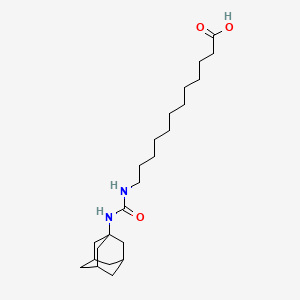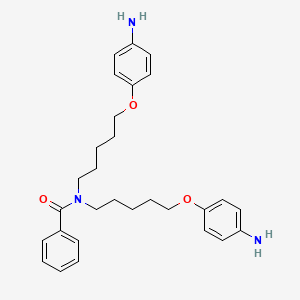
BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Applications De Recherche Scientifique
Properties and Applications of Related Compounds:
Polyimide Films Using Various Diamine Monomers : Research by Jeon et al. (2022) synthesized polyamic acids and subsequently polyimide (PI) films using diamine monomers, focusing on the thermal, mechanical, optical, and solubility properties of these films. The study emphasizes the correlation between monomer structures and the properties of colorless and transparent PI films (Jeon, Kwac, Kim, & Chang, 2022).
Semifluorinated Organo-Soluble Aromatic Polyamides : Bera et al. (2012) synthesized a series of organo-soluble polyamides from semifluorinated aromatic diamines, analyzing their solubility, molecular weights, thermal stability, and mechanical properties (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Novel Bis-Benzamide Liquid Crystalline Materials : A study by Iqbal et al. (2018) explored the synthesis and characterization of symmetric, bent-shaped bis-benzamide dimers, focusing on their mesomorphic properties and thermal stability (Iqbal, Siddiqi, Akhter, & Fatmi, 2018).
Supramolecular PEG-co-oligo(p-benzamide)s : König et al. (2007) developed an automated synthesis protocol for oligo(p-benzamide)s, examining their molecular dissolution, aggregation behavior, and conformational properties (König, Gorelik, Kolb, & Kilbinger, 2007).
Synthesis of Polyamides from Cyano-Containing Monomers : Klein and Bryant (2004) synthesized a series of aromatic-aliphatic polyamides based on cyano-containing monomers, evaluating their mechanical properties and thermal transition temperatures (Klein & Bryant, 2004).
Highly Soluble Polyamides with Multiple Benzene Rings : Liaw et al. (2002) prepared polyamides with inherent viscosities and glass transition temperatures, noting their excellent solubility and thermal stability (Liaw, Huang, Hsu, & Chen, 2002).
Polyamides with Ether Linkages and P-Terphenyls : Hsiao and Chang (2004) synthesized polyamides containing ether linkages and laterally attached p-terphenyls, focusing on their solubility, mechanical strength, and thermal properties (Hsiao & Chang, 2004).
Polyamides and Poly(amide-imide)s Derived from Bis(aminophenoxy) Benzonitrile : Saxena et al. (2003) prepared polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, analyzing their solubility, glass transition temperatures, and thermal stability (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Propriétés
Numéro CAS |
103161-39-3 |
|---|---|
Nom du produit |
BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)- |
Formule moléculaire |
C29H37N3O3 |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N,N-bis[5-(4-aminophenoxy)pentyl]benzamide |
InChI |
InChI=1S/C29H37N3O3/c30-25-12-16-27(17-13-25)34-22-8-2-6-20-32(29(33)24-10-4-1-5-11-24)21-7-3-9-23-35-28-18-14-26(31)15-19-28/h1,4-5,10-19H,2-3,6-9,20-23,30-31H2 |
Clé InChI |
DNCDPVUROCRUCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
Apparence |
Solid powder |
Autres numéros CAS |
103161-39-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



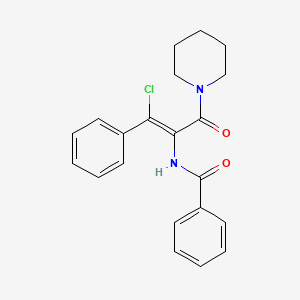
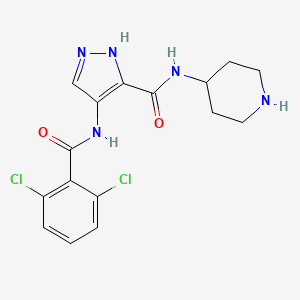
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
